3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Overview
Description
3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound with the molecular formula C₁₂H₁₁BrO₂ and a molecular weight of 267.12 g/mol It is characterized by a bicyclo[111]pentane core structure substituted with a 4-bromophenyl group and a carboxylic acid functional group
Preparation Methods
The synthesis of 3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the homolytic aromatic alkylation of a suitable precursor . This reaction typically requires specific conditions such as the presence of a radical initiator and a suitable solvent. Industrial production methods may involve large-scale synthesis techniques and modifications to optimize yield and purity .
Chemical Reactions Analysis
3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like nucleophiles.
Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include radical initiators, nucleophiles, and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core provides a rigid and stable framework, while the 4-bromophenyl group and carboxylic acid functional group contribute to its reactivity and binding properties . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be compared with other similar compounds, such as:
- 3-(4-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 3-(4-Methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 3-(4-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
These compounds share the bicyclo[1.1.1]pentane core structure but differ in the substituents on the phenyl ring.
Properties
IUPAC Name |
3-(4-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO2/c13-9-3-1-8(2-4-9)11-5-12(6-11,7-11)10(14)15/h1-4H,5-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOMEMOEJASGAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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